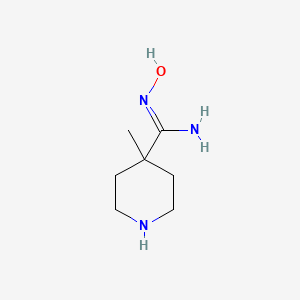

N'-Hydroxy-4-methylpiperidine-4-carboximidamide

Description

N'-Hydroxy-4-methylpiperidine-4-carboximidamide (CAS: 1704231-27-5) is a piperidine derivative characterized by a hydroxyimidamide functional group and a methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.21 g/mol .

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxy-4-methylpiperidine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10) |

InChI Key |

GNOWXNYXJAEFGY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(CCNCC1)/C(=N/O)/N |

Canonical SMILES |

CC1(CCNCC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methylpiperidine-4-carboximidamide typically involves the reaction of 4-methylpiperidine with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-4-methylpiperidine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction parameters are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methylpiperidine-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N’-Hydroxy-4-methylpiperidine-4-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Piperidine/Pyridine Family

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Core Structure Influence : Piperidine-based compounds (e.g., target compound) exhibit greater conformational flexibility compared to pyridine derivatives (e.g., Pyridine-4-carboxamidoxime N-oxide), which may enhance binding to biological targets .

- In contrast, the N-oxide group in Pyridine-4-carboxamidoxime N-oxide increases electrophilicity, altering reactivity .

- Substituent Effects : The 4-methylpiperidin-1-yl group in N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide introduces steric bulk, likely reducing solubility but improving membrane permeability .

Physicochemical and Pharmacological Properties

Table 2: Inferred Properties Based on Structural Features

Biological Activity

N'-Hydroxy-4-methylpiperidine-4-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure with a hydroxylamine functional group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of immune responses. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor evasion. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the efficacy of cancer treatments.

Biological Activities

-

Anticancer Activity :

- Inhibition of Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in various cancer models by promoting apoptosis in cancer cells.

- Mechanistic Insights : The compound's ability to modulate the tumor microenvironment and enhance T-cell responses has been documented in several preclinical studies .

-

Immunomodulatory Effects :

- Enhancement of Immune Response : By inhibiting IDO, the compound can restore T-cell function in immunosuppressive environments often found in tumors .

- Potential Applications in Autoimmune Diseases : The modulation of immune pathways suggests possible therapeutic applications in conditions characterized by immune dysregulation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Immunomodulation | Enhanced T-cell response | |

| Apoptosis Induction | Increased apoptosis |

Table 2: Case Studies on this compound

| Study Reference | Cancer Type | Outcome |

|---|---|---|

| Melanoma | Significant reduction in tumor size | |

| Breast Cancer | Induction of apoptosis in vitro | |

| Lung Cancer | Enhanced immune response observed |

Case Studies

-

Melanoma Treatment :

A study evaluated the effect of this compound on melanoma cells. Results indicated a significant reduction in tumor volume and increased survival rates in treated mice compared to controls . -

Breast Cancer :

In vitro experiments demonstrated that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent for this malignancy . -

Lung Cancer :

Research highlighted the immunomodulatory effects of this compound, showing enhanced T-cell activity against lung cancer cells when combined with standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.